(R)-3-Methoxypiperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

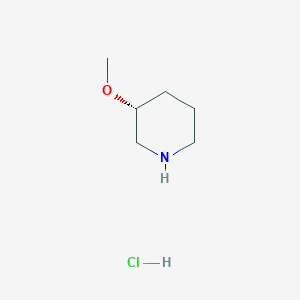

2D Structure

Properties

IUPAC Name |

(3R)-3-methoxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDDHBSVIQRILE-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688809-95-2 | |

| Record name | Piperidine, 3-methoxy-, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=688809-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-methoxypiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of (R)-3-Methoxypiperidine Hydrochloride

Abstract: (R)-3-Methoxypiperidine hydrochloride is a chiral piperidine derivative increasingly utilized as a key building block in medicinal chemistry and pharmaceutical development. Its defined stereochemistry and versatile reactivity make it an important intermediate for synthesizing complex molecular architectures. This guide provides an in-depth analysis of the essential physicochemical properties of this compound, offering researchers, chemists, and formulation scientists a comprehensive resource for its characterization, handling, and application. The document outlines core physical data, details standard analytical protocols for identity and purity verification, and summarizes critical safety information.

Section 1: Chemical Identity and Structural Elucidation

This compound is the salt form of the parent compound, (R)-3-Methoxypiperidine. The formation of a hydrochloride salt is a common strategy in pharmaceutical chemistry to improve the stability, crystallinity, and aqueous solubility of basic compounds like piperidines, which facilitates easier handling and formulation.[1] The molecule possesses a single stereocenter at the C3 position of the piperidine ring, making it a valuable chiral intermediate in asymmetric synthesis.

Below is a summary of its key chemical identifiers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| Synonyms | (3R)-3-Methoxypiperidine hydrochloride |

| CAS Number | 688809-95-2 |

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.64 g/mol [2] |

| Parent Compound (Free Base) | (R)-3-Methoxypiperidine |

| Parent CAS | 651341-54-7[3] |

| Parent Molecular Formula | C₆H₁₃NO[3] |

| Parent Molecular Weight | 115.17 g/mol [3][4] |

References

An In-Depth Technical Guide to (R)-3-Methoxypiperidine Hydrochloride: A Key Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Methoxypiperidine hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a substituted piperidine, it belongs to a class of scaffolds frequently found in biologically active molecules and approved drugs.[1] The piperidine ring's conformational flexibility and its ability to engage in key binding interactions, coupled with the stereochemically defined methoxy group at the 3-position, make this molecule a valuable building block for creating enantiomerically pure compounds. This specificity is crucial for enhancing therapeutic efficacy and minimizing off-target side effects.[2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, offering a technical resource for researchers engaged in the design and synthesis of novel therapeutics, particularly those targeting the central nervous system.

Chemical Structure and Properties

This compound is the hydrochloride salt of the (R)-enantiomer of 3-methoxypiperidine. The presence of the chiral center at the C3 position is a key structural feature, dictating its interaction with chiral biological targets like enzymes and receptors. The hydrochloride salt form enhances the compound's stability and crystallinity, making it easier to handle and store compared to the free base.

// Define nodes for the piperidine ring N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="-1.3,-0.75!"]; C6 [label="C", pos="-1.3,0.75!"]; H_N [label="H₂⁺", pos="-0.5,2.0!"]; Cl_ion [label="Cl⁻", pos="3,1.5!"];

// Define nodes for the methoxy group O [label="O", pos="2.6,-0.75!"]; CH3 [label="CH₃", pos="3.6,-0.25!"]; H_C3 [label="H", pos="1.6, -1.2!"]; // Chiral hydrogen

// Draw bonds for the piperidine ring N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; N1 -- H_N [style=solid];

// Draw bond for the methoxy group C3 -- O; O -- CH3; C3 -- H_C3 [style=dashed]; // Indicate stereochemistry (wedge/dash is not possible in plain dot)

// Add a label for the chiral center chiral_label [label="(R)", pos="1.8, -0.25!", fontcolor="#EA4335"]; } केंद्रीकृत कैप्शन: (R)-3-मेथॉक्सीपाइपरिडीन हाइड्रोक्लोराइड की रासायनिक संरचना।

Physicochemical Properties

A summary of the key physicochemical properties of (R)-3-Methoxypiperidine and its hydrochloride salt is presented in the table below. It is important to distinguish between the free base and the salt form, as their properties can differ significantly.

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| Synonyms | (3R)-3-methoxypiperidine hydrochloride | [3] |

| CAS Number | 688809-95-2 | [3] |

| Molecular Formula | C₆H₁₄ClNO | [3] |

| Molecular Weight | 151.64 g/mol | [3] |

| Appearance | White to off-white powder/solid | N/A |

| Melting Point | 108-112 °C | N/A |

| Boiling Point (Free Base) | 149.9 °C at 760 mmHg | [4] |

| Density (Free Base) | 0.93 g/cm³ | [4] |

| pKa (Predicted, Free Base) | 9.35 ± 0.10 | [4] |

| pKa (Piperidinium ion) | ~11 | [5][6] |

| Solubility | Soluble in water and alcohols. | [2][4] |

| Storage | Room temperature, under inert atmosphere, sealed, dry. | [2][3] |

Spectroscopic Characterization

For a research scientist, unambiguous characterization of a compound is paramount. Below are the expected spectroscopic features for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or CD₃OD) is expected to show distinct signals for the piperidine ring protons and the methoxy group protons. The protons on the nitrogen will likely exchange with the solvent, leading to a broad signal or its absence. The protons on the piperidine ring will exhibit complex splitting patterns due to diastereotopicity and coupling with neighboring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon bearing the methoxy group will be shifted downfield due to the electronegativity of the oxygen atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands. A broad band in the region of 2700-3000 cm⁻¹ would be indicative of the N-H stretching vibrations of the piperidinium ion. C-H stretching vibrations of the alkyl and methoxy groups will appear around 2800-3000 cm⁻¹. The C-O stretching of the ether linkage is expected in the 1050-1150 cm⁻¹ region. A representative IR spectrum for the parent piperidine hydrochloride shows similar characteristic peaks.[7][8]

Mass Spectrometry (MS)

Under mass spectrometry, this compound will likely show a molecular ion peak corresponding to the free base, (R)-3-Methoxypiperidine (C₆H₁₃NO), with a molecular weight of 115.17 g/mol .[4][9] The fragmentation pattern would be expected to show losses of the methoxy group and fragments of the piperidine ring.

Synthesis of this compound

The enantioselective synthesis of this compound is a key challenge. A common strategy involves the preparation of a chiral precursor, such as (R)-3-hydroxypiperidine, followed by methylation.

Experimental Protocol (Proposed)

This protocol is a representative, field-proven methodology for the synthesis of chiral 3-alkoxypiperidines, adapted for this specific target.

Step 1: N-Boc Protection of (R)-3-Hydroxypiperidine

-

To a solution of (R)-3-hydroxypiperidine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction by washing with aqueous solutions and drying the organic layer.

-

Purify the product, (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate, by column chromatography.

Step 2: O-Methylation

-

To a solution of (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at 0 °C, add a strong base such as sodium hydride.

-

Stir the mixture for a short period to allow for the formation of the alkoxide.

-

Add methyl iodide (CH₃I) and allow the reaction to proceed at room temperature until completion.

-

Quench the reaction carefully with water and extract the product into an organic solvent.

-

Purify the resulting (R)-tert-butyl 3-methoxypiperidine-1-carboxylate by column chromatography.

Step 3: Deprotection and Salt Formation

-

Dissolve the purified (R)-tert-butyl 3-methoxypiperidine-1-carboxylate in a suitable solvent such as dioxane or diethyl ether.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane or diethyl ether), and dry under vacuum to yield this compound.

Applications in Drug Development

The chiral piperidine scaffold is a privileged structure in medicinal chemistry due to its prevalence in a wide array of bioactive molecules. The introduction of a stereocenter, as in this compound, allows for fine-tuning of the molecule's three-dimensional structure to optimize interactions with biological targets.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all chemical reagents. This compound should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

The compound is an irritant, and contact with the skin, eyes, and respiratory tract should be avoided. In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. It is recommended to store it under an inert atmosphere to prevent degradation.[2][3]

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules for pharmaceutical applications. Its well-defined stereochemistry and the synthetic accessibility of the piperidine scaffold make it an attractive starting material for drug discovery programs, particularly in the development of novel therapeutics for neurological and psychiatric disorders. This guide provides a foundational understanding of its properties and synthesis to aid researchers in its effective application.

References

- 1. 3-Methoxypiperidine | 4045-29-8 | Benchchem [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. lookchem.com [lookchem.com]

- 4. lookchem.com [lookchem.com]

- 5. Answered: Н Н н Н piperidinium ion pK = 11.1 aziridinium ion pK = 8.0 | bartleby [bartleby.com]

- 6. Solved (1) Considering the pKvalues of the pyridinium and | Chegg.com [chegg.com]

- 7. Piperidine hydrochloride [webbook.nist.gov]

- 8. Piperidine hydrochloride(6091-44-7) IR Spectrum [chemicalbook.com]

- 9. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-3-Methoxypiperidine hydrochloride CAS number lookup

An In-depth Technical Guide to (R)-3-Methoxypiperidine Hydrochloride: Synthesis, Analysis, and Application

This guide provides an in-depth technical overview of this compound (CAS Number: 688809-95-2), a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, the critical nature of its stereochemistry, and the robust analytical methods required for its quality control, providing field-proven insights for its practical application.

This compound is a chiral heterocyclic compound. The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in molecules targeting the central nervous system (CNS).[1][2] The specific "(R)" stereoconfiguration at the C3 position, combined with the methoxy group, makes this a valuable and specific synthon for creating complex pharmaceutical agents where precise three-dimensional orientation is paramount for biological activity.[3]

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, typically presenting as a solid with better solubility in polar solvents compared to the free base.[1]

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 688809-95-2 | [4][5] |

| Molecular Formula | C₆H₁₄ClNO | [4][5] |

| Molecular Weight | 151.64 g/mol | [5] |

| IUPAC Name | (3R)-3-methoxypiperidine hydrochloride | [5] |

| Appearance | Solid | [6] |

| Typical Purity | ≥97% | [5][6] |

| Storage Conditions | Inert atmosphere, room temperature | [4] |

Synthesis Strategy: The Primacy of Stereocontrol

The central challenge in synthesizing (R)-3-Methoxypiperidine is not the formation of the piperidine ring or the attachment of the methoxy group, but the establishment of the single (R)-enantiomer with high fidelity. The biological activity and safety profile of a final drug product often depend critically on isolating the desired enantiomer from its mirror image.[3]

A robust and widely adopted strategy involves the asymmetric synthesis of a chiral precursor, (R)-3-hydroxypiperidine, which is then converted to the final product. This is often achieved via the enantioselective reduction of a protected 3-ketopiperidine derivative.

Caption: General workflow for the enantioselective synthesis of (R)-3-Methoxypiperidine HCl.

Self-Validating Synthetic Protocol (Representative)

This protocol outlines a common, multi-step synthesis. The success of this workflow is validated at the analytical stage, where high enantiomeric excess (ee) confirms the fidelity of the asymmetric reduction step.

Step 1: Asymmetric Reduction of N-Boc-3-ketopiperidine

-

Rationale: The N-Boc (tert-butyloxycarbonyl) group is an excellent choice for protecting the piperidine nitrogen. It is stable under various reaction conditions but can be removed cleanly under acidic conditions. The asymmetric reduction is the key stereochemistry-defining step. Biocatalysis using a ketoreductase (KRED) enzyme is a state-of-the-art method known for providing exceptionally high enantioselectivity.[7]

-

Methodology:

-

To a buffered aqueous solution, add N-Boc-3-ketopiperidine.

-

Introduce a suitable ketoreductase enzyme engineered for (R)-selectivity, along with a cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/KRED).

-

Maintain the reaction at a controlled pH and temperature (e.g., pH 7.0, 30 °C) and monitor the conversion by HPLC or GC.

-

Upon completion, perform a workup by extracting the product, (R)-N-Boc-3-hydroxypiperidine, into an organic solvent like ethyl acetate.

-

Purify the product via column chromatography.

-

Step 2: O-Methylation of the Chiral Alcohol

-

Rationale: The Williamson ether synthesis is a classic and reliable method for forming the methoxy group. It involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile.

-

Methodology:

-

Dissolve the (R)-N-Boc-3-hydroxypiperidine from Step 1 in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Cool the solution in an ice bath (0 °C) and add a strong base, such as sodium hydride (NaH), portion-wise to form the sodium alkoxide.

-

Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, and allow the reaction to warm to room temperature.

-

Monitor the reaction for the disappearance of the starting material.

-

Quench the reaction carefully with water and extract the product, (R)-N-Boc-3-methoxypiperidine.

-

Step 3: Deprotection and Salt Formation

-

Rationale: The final steps involve removing the Boc protecting group and forming the stable hydrochloride salt.

-

Methodology:

-

Dissolve the protected intermediate from Step 2 in a solvent like dioxane or diethyl ether.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature. The Boc group will be cleaved, and the hydrochloride salt of the product will precipitate.

-

Filter the resulting solid, wash with cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield pure this compound.

-

Application in Drug Discovery

Chiral 3-substituted piperidines are cornerstone building blocks for developing drugs that require precise interaction with biological targets like G-protein coupled receptors (GPCRs) or enzymes. The methoxy group at the C3 position serves multiple purposes: it can act as a hydrogen bond acceptor and its presence modifies the molecule's lipophilicity and metabolic profile, which are critical parameters for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties. This building block is particularly valuable in the synthesis of novel therapeutics for neurological and psychiatric disorders.[1][2]

Caption: Logical flow from a chiral building block to a lead drug candidate.

Analytical and Quality Control Protocols

Ensuring the chemical purity and, most importantly, the enantiomeric purity of this compound is non-negotiable for its use in pharmaceutical development. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[8][9]

Protocol: Chiral HPLC for Enantiomeric Purity Determination

-

Rationale: This method separates the (R)- and (S)-enantiomers, allowing for the precise calculation of the enantiomeric excess (ee), which is a direct measure of the product's chiral purity. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating a wide range of chiral amines and their derivatives.[7][10]

-

Methodology:

-

Sample Preparation: Prepare a standard solution of the racemic (R/S)-3-Methoxypiperidine hydrochloride to establish the retention times of both enantiomers. Prepare a solution of the synthesized (R)-enantiomer sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Chromatographic System: Utilize an HPLC system equipped with a UV detector.

-

Analysis: Inject the racemic standard to confirm peak separation and identify the retention times for the (R) and (S) enantiomers. Subsequently, inject the sample to be tested.

-

Data Processing: Integrate the peak areas for both enantiomers in the sample chromatogram. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

-

Table 2: Representative Chiral HPLC Conditions

| Parameter | Value | Rationale |

| Column | Polysaccharide-based CSP (e.g., Chiralpak® IC-3, 3 µm, 250 x 4.6 mm) | Proven efficacy for separating chiral piperidine derivatives.[7] |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) | A standard normal-phase system; diethylamine is added to improve peak shape for basic analytes.[10] |

| Flow Rate | 0.8 mL/min | Provides good resolution within a reasonable run time. |

| Column Temp. | 25 °C | Ensures reproducible retention times. |

| Detection | UV at 210 nm | Detection at a low wavelength is necessary as the molecule lacks a strong chromophore. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the piperidine ring protons, a distinct singlet for the methoxy group (-OCH₃) around 3.3 ppm, and signals for the proton on the chiral center (-CH-O) at approximately 3.5-3.8 ppm. The N-H proton signal will be broad.

-

¹³C NMR: The carbon spectrum will display six distinct signals, including a peak for the methoxy carbon around 56 ppm and a peak for the C3 carbon attached to the oxygen at approximately 75-80 ppm.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the spectrum would show the molecular ion peak for the free base [M+H]⁺ at m/z 116.1.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[11] Store in a tightly sealed container in a dry, well-ventilated area.

Conclusion

This compound is more than just a chemical intermediate; it is a precision tool for the modern medicinal chemist. Its value is intrinsically linked to its defined stereochemistry, which necessitates robust synthetic strategies focused on stereocontrol and rigorous analytical methods for its validation. Understanding the principles behind its synthesis and quality control, as outlined in this guide, empowers researchers to confidently employ this building block in the creation of next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Methoxypiperidine | 4045-29-8 | Benchchem [benchchem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. (3R)-3-Methoxypiperidine hydrochloride 97% | CAS: 688809-95-2 | AChemBlock [achemblock.com]

- 6. 10-467325 - r-3-methoxypiperidine-hcl | 688809-95-2 [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. benchchem.com [benchchem.com]

- 11. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-3-Methoxypiperidine Hydrochloride: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Methoxypiperidine hydrochloride is a chiral heterocyclic compound of significant interest in the pharmaceutical industry. As a versatile building block, its piperidine scaffold is a common feature in a wide array of biologically active molecules. The specific stereochemistry at the C3 position, combined with the methoxy group, allows for precise molecular interactions with biological targets, making it a valuable intermediate in the synthesis of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, purification, and analytical characterization, designed to support researchers in its effective application.

Core Properties and Data

This compound is the hydrochloride salt of the (R)-enantiomer of 3-methoxypiperidine. The salt form enhances stability and handling properties, making it suitable for use in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄ClNO | [1][2] |

| Molecular Weight | 151.63 g/mol | [1][2] |

| CAS Number | 688809-95-2 | [1] |

| Appearance | Off-white to light yellow solid | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1][4] |

| Predicted pKa | 9.35 ± 0.10 (for the free base) | [4] |

| Predicted LogP | 1.51560 (for the free base) | [1] |

Synthesis and Purification

The synthesis of enantiomerically pure this compound is critical for its use in pharmaceutical development. The primary strategies involve either the resolution of a racemic mixture or an asymmetric synthesis from a chiral precursor.

Synthetic Approach from (R)-3-Hydroxypiperidine

A common and effective method for the synthesis of (R)-3-Methoxypiperidine is through the O-methylation of a suitable chiral precursor, such as (R)-3-Hydroxypiperidine. This precursor is commercially available and provides a direct route to the desired enantiomer.

Caption: Synthetic workflow from (R)-3-Hydroxypiperidine.

-

Protection of the Amine: (R)-3-Hydroxypiperidine is first protected to prevent N-methylation. A common protecting group is the tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (Boc₂O).

-

O-Methylation: The protected (R)-3-hydroxypiperidine is then subjected to methylation. A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group, followed by the addition of a methylating agent like methyl iodide (CH₃I).

-

Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

-

Salt Formation: The resulting (R)-3-methoxypiperidine free base is then treated with a solution of hydrogen chloride (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt.

Purification

Purification of the final product is crucial to remove any unreacted starting materials, by-products, or residual solvents.

-

Filtration: The precipitated this compound is collected by vacuum filtration.

-

Washing: The collected solid is washed with a cold, non-polar solvent, such as diethyl ether, to remove soluble impurities.

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent system, such as a mixture of ethanol and diethyl ether.

-

Drying: The purified solid is dried under vacuum to remove all traces of solvent.

Analytical Characterization

To ensure the identity, purity, and enantiomeric excess of this compound, a combination of analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the piperidine ring protons and the methoxy group protons. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the molecule, providing further confirmation of the carbon skeleton.

While specific spectral data can vary slightly based on the solvent and instrument, typical shifts for similar piperidine structures can be used as a reference.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the standard method for determining the enantiomeric purity of the final product. This technique separates the (R) and (S) enantiomers, allowing for the quantification of any unwanted (S)-isomer.

Caption: General workflow for chiral HPLC analysis.

A validated chiral HPLC method is essential for accurate determination of enantiomeric excess (%ee). While the exact conditions may need optimization, a typical method for a related compound, (R)-piperidin-3-amine, after derivatization, provides a useful starting point.

-

Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H, is often effective.

-

Mobile Phase: A polar organic mobile phase, such as ethanol with a small amount of a basic modifier (e.g., 0.1% diethylamine), is commonly used.

-

Flow Rate: A typical flow rate is around 0.5 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 228 nm) is suitable, especially if the molecule is derivatized to include a chromophore.

-

Sample Preparation: The sample is dissolved in the mobile phase before injection.

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision. The resolution between the enantiomer peaks should be greater than 1.5 for reliable quantification.

Applications in Drug Development

The piperidine ring is a privileged scaffold in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of a variety of pharmaceutical agents. Its incorporation into a drug candidate can influence pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability. It is particularly useful in the development of compounds targeting the central nervous system (CNS), where the piperidine moiety can interact with various receptors and transporters.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

A Comprehensive Technical Guide to the Safe Handling of (R)-3-Methoxypiperidine Hydrochloride

This guide provides an in-depth technical framework for the safe handling, storage, and emergency management of (R)-3-Methoxypiperidine hydrochloride (CAS No. 688809-95-2).[1][2] Developed for researchers, scientists, and drug development professionals, this document synthesizes established safety protocols for piperidine derivatives with the specific, albeit limited, data available for the title compound. The procedural recommendations herein are grounded in the precautionary principle, treating this compound with the caution afforded to its more extensively studied parent compound, piperidine.

Section 1: Compound Identification and Physicochemical Properties

A foundational element of safe laboratory practice is a thorough understanding of the chemical and physical properties of the substance in use. This knowledge informs risk assessment, the selection of appropriate handling conditions, and emergency response strategies.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source |

| Chemical Name | (3R)-3-methoxypiperidine,hydrochloride | [1] |

| CAS Number | 688809-95-2 | [1][2] |

| Molecular Formula | C6H14ClNO | [2] |

| Molecular Weight | 151.636 g/mol | [2] |

| Appearance | Typically a powder or solid | |

| Storage Temperature | Inert atmosphere, Room Temperature; Recommended 2 - 8 °C | [2][6] |

Section 2: Hazard Identification and Risk Assessment

Based on available Safety Data Sheets (SDS) for this compound and related piperidine compounds, a comprehensive risk assessment should be conducted prior to any handling. The primary hazards are associated with irritation and potential toxicity upon exposure.

GHS Hazard Classification:

While some sources for the specific (R)-enantiomer lack detailed GHS pictograms, data for the racemate and related compounds suggest the following classifications should be assumed[1][7][8]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[9]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[8][10]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[7][8][10]

-

Specific target organ toxicity (single exposure) (Category 3), Respiratory system: May cause respiratory irritation.[8][9][10]

Causality of Hazards: The piperidine moiety is a basic irritant to skin and mucous membranes.[6] Inhalation can lead to irritation of the nose and throat, causing coughing and wheezing.[1] Ocular contact can result in serious eye irritation or damage.[7][8]

Logical Flow for Risk Assessment

The following diagram illustrates the essential steps in performing a risk assessment before working with this compound.

Caption: Risk Assessment Workflow for this compound.

Section 3: Engineering and Administrative Controls

The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure risk. Personal Protective Equipment (PPE) should be considered the final line of defense.

-

Engineering Controls:

-

Chemical Fume Hood: All weighing and handling of solid this compound and any procedures involving its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[7][11]

-

Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[1][10][12]

-

-

Administrative Controls:

-

Restricted Access: Designate specific areas for the handling and storage of this compound, with access limited to trained personnel.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental work involving this compound.

-

Training: Ensure all personnel are trained on the specific hazards and safe handling procedures for piperidine derivatives.

-

Section 4: Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.[7]

Table 2: Recommended Personal Protective Equipment

| Body Part | Required PPE | Specifications and Recommendations |

| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal. A face shield should be worn with goggles, especially when a splash hazard exists.[7] |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Regularly inspect for signs of degradation and change frequently.[7] |

| Body | Laboratory Coat | A flame-retardant lab coat, fully buttoned, is required to protect against incidental contact.[7] |

| Respiratory | Respirator (if necessary) | Work should be performed in a fume hood to minimize inhalation exposure.[7] If engineering controls are insufficient, a NIOSH-approved respirator is necessary.[10] |

PPE Donning and Doffing Protocol

The integrity of your protection relies on the correct procedure for putting on and removing PPE to prevent cross-contamination.

Caption: Recommended PPE Donning and Doffing Sequence.

Section 5: Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to maintaining a safe laboratory environment.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational, all necessary PPE is donned correctly, and emergency equipment is accessible.

-

Weighing: Conduct all weighing of solid this compound within the fume hood. Use a draft shield to prevent dissemination of the powder.

-

Transfers: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid. For solutions, use gastight syringes or cannulas for liquid transfers.

-

Housekeeping: Do not allow the compound to accumulate on surfaces. Clean the work area thoroughly after each procedure. Do not eat, drink, or smoke in the handling area.[1][7]

-

Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][7]

Storage Requirements

Proper storage is essential to maintain the stability of the compound and prevent accidental release.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[6][8][11]

-

Temperature: Store in a cool place, with a recommended temperature of 2 - 8 °C.[6]

-

Atmosphere: For long-term storage, an inert atmosphere may be beneficial.[2]

-

Incompatibilities: Store away from strong oxidizing agents.[12]

-

Labeling: Ensure all containers are clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.[7]

Section 6: Emergency Procedures

A well-defined emergency plan is a cornerstone of laboratory safety. All personnel must be familiar with these procedures.

Exposure Response

Table 3: First-Aid Measures

| Exposure Route | Action |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8][10] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][8][10] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7][8][10] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[1][2][13] |

Spill and Leak Management

A prompt and correct response to a spill is crucial to prevent wider contamination and exposure.

For a Minor Spill:

-

Evacuate non-essential personnel from the immediate area.[1]

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or dry lime.[1]

-

Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[7]

-

Clean the spill area with a suitable decontaminating agent, followed by soap and water.[3]

For a Major Spill:

-

Evacuate the entire laboratory and alert emergency responders.[14]

-

Isolate the hazard area and deny entry.[6]

-

If safe to do so, shut off ignition sources.[1]

-

Allow only trained personnel with appropriate respiratory protection and chemical-resistant suits to enter the area.[6]

Emergency Response Decision Tree

Caption: Decision tree for responding to incidents involving this compound.

Section 7: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Containers: Collect all waste, including contaminated absorbent materials and disposable PPE, in clearly labeled, sealed containers.

-

Disposal: Dispose of the hazardous waste through a licensed contractor, in accordance with all local, state, and federal regulations.[8][13] Do not dispose of it down the drain.[2]

Section 8: Conclusion

While this compound is a valuable compound in research and development, its handling demands a rigorous and informed approach to safety. The lack of extensive toxicological data necessitates treating it with the caution appropriate for its parent compound, piperidine. By implementing robust engineering and administrative controls, mandating the correct use of personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can mitigate the risks associated with its use. A proactive and educated stance on safety is paramount to protecting personnel and the integrity of the research environment.

References

- 1. nj.gov [nj.gov]

- 2. pentachemicals.eu [pentachemicals.eu]

- 3. biosynce.com [biosynce.com]

- 4. chembk.com [chembk.com]

- 5. 3-Methoxypiperidine hydrochloride | 688809-94-1 | Benchchem [benchchem.com]

- 6. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. benchchem.com [benchchem.com]

- 8. chemos.de [chemos.de]

- 9. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com [carlroth.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to (R)-3-Methoxypiperidine Hydrochloride: Properties, Safety, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with (R)-3-Methoxypiperidine hydrochloride. It moves beyond a standard Material Safety Data Sheet (MSDS) to provide an integrated overview of the compound's physicochemical properties, a framework for its synthetic application, critical safety protocols, and its strategic importance as a chiral building block in modern pharmaceutical design.

Section 1: Chemical Identity and Physicochemical Properties

This compound (CAS No. 688809-95-2) is the hydrochloride salt of the chiral cyclic ether amine, (R)-3-Methoxypiperidine. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a solid at room temperature, which is advantageous for laboratory use compared to the free base.[1] Its structure features a piperidine ring, a foundational motif in numerous bioactive molecules, with a methoxy group at the C-3 position in the dextrorotatory (R) configuration. This specific stereochemistry is crucial for achieving selective interactions with chiral biological targets like receptors and enzymes.[2]

The compound's utility is primarily as a key intermediate in the synthesis of complex pharmaceutical agents, especially those targeting the central nervous system (CNS).[2][3] Its defined stereocenter and the combination of a basic nitrogen atom with a hydrogen-bond-accepting methoxy group provide a versatile scaffold for molecular elaboration.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 688809-95-2 | [4][5] |

| Molecular Formula | C₆H₁₄ClNO | [5] |

| Molecular Weight | 151.63 g/mol | [2][5] |

| Appearance | White Solid | [6] |

| Melting Point | 108-112 °C | [7] |

| Storage Temperature | Room Temperature, Inert Atmosphere, Dry | [2][5] |

| pKa (Predicted) | 9.35 ± 0.10 | [8] |

| LogP (Predicted) | 1.51560 |[5] |

Section 2: Strategic Synthesis and Stereochemical Control

The synthesis of enantiomerically pure compounds like (R)-3-Methoxypiperidine is paramount to its function in drug development. While multiple proprietary routes exist, a common strategy involves leveraging the chiral pool—using readily available, inexpensive chiral starting materials. A representative, logical pathway could start from a chiral precursor such as D-glutamic acid, which provides the necessary carbon backbone and the initial stereocenter.[9]

The workflow below illustrates a conceptual synthetic pathway. The causality behind this multi-step process is driven by the need to construct the piperidine ring while preserving the stereochemical integrity established by the starting material. Each step—protection, reduction, activation, cyclization, and deprotection/modification—is a deliberate chemical transformation designed to achieve the final structure efficiently.

Caption: A representative workflow for the synthesis of (R)-3-Methoxypiperidine HCl.

Section 3: Core Safety Directives and Material Handling

While extensive toxicological data is not publicly available, information aggregated from multiple safety data sheets indicates that this compound is a hazardous substance requiring careful handling.[4][10] The primary hazards are related to irritation of the skin, eyes, and respiratory system.[10]

Table 2: GHS Hazard and Precautionary Summary

| Category | Code | Description | Source(s) |

|---|---|---|---|

| Hazard | H315 | Causes skin irritation. | [10] |

| H319 | Causes serious eye irritation. | [10] | |

| H335 | May cause respiratory irritation. | [10][11] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [10] |

| P280 | Wear protective gloves/eye protection/face protection. | [10] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [10] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |

| | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |[12] |

Experimental Protocol: Safe Handling and Weighing

This protocol is designed to mitigate risks of exposure during routine laboratory handling. The core principle is containment and prevention of dust generation.

-

Preparation:

-

Ensure a chemical fume hood is operational and certified.

-

Don appropriate Personal Protective Equipment (PPE): nitrile gloves, a lab coat, and chemical safety goggles.

-

Prepare the workspace by laying down absorbent bench paper. .

-

-

Handling:

-

Retrieve the container from its storage location, noting that it should be kept in a cool, dry, and well-ventilated place.[12]

-

Allow the container to equilibrate to room temperature before opening to prevent condensation, as the material may be hygroscopic.[6]

-

Perform all manipulations, including opening the container and weighing the solid, inside the fume hood. .

-

-

Weighing and Dispensing:

-

Use a spatula to carefully transfer the desired amount of the solid to a tared weighing vessel.

-

Avoid creating airborne dust. If dust is generated, cease work and allow the fume hood to clear it.

-

Promptly and securely close the main container lid after dispensing.[12] .

-

-

Cleanup and Disposal:

-

Wipe the spatula and any contaminated surfaces with a damp cloth or paper towel within the fume hood.

-

Dispose of contaminated materials (gloves, bench paper, etc.) in a designated hazardous waste container according to institutional and local regulations.[10]

-

Wash hands thoroughly with soap and water after completing the task.[12]

-

Emergency Procedures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[4][10]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[4][10]

-

Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[4][10]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[4]

-

Accidental Release: Evacuate the area. Wearing full PPE, sweep up the spilled solid, avoiding dust formation, and place it into a suitable, labeled container for disposal.[10]

Section 4: Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a structural motif in drug design. The piperidine core is a "privileged scaffold," meaning it is frequently found in successful drugs. The specific (R)-methoxy decoration provides a vector for molecular recognition and can favorably modulate physicochemical properties such as lipophilicity and metabolic stability.[1]

This building block is particularly valuable in the development of drugs for neurological and psychiatric disorders, where precise interaction with specific receptor subtypes in the CNS is required to maximize efficacy and minimize off-target side effects.[2][3]

Workflow: Integration into a Lead Compound

The diagram below illustrates the logical flow of how a building block like this compound is utilized in a typical medicinal chemistry campaign. It is rarely the final drug itself but rather a key component that is chemically joined to a larger molecular scaffold to explore structure-activity relationships (SAR).

Caption: Use of (R)-3-Methoxypiperidine HCl in a drug discovery workflow.

Section 5: Stability and Reactivity Profile

Understanding the chemical stability of this compound is critical for its successful use in synthesis and for safe storage.

-

Stability: The compound is generally stable under recommended storage conditions (cool, dry, inert atmosphere).[5] It is reported to be hygroscopic, meaning it can absorb moisture from the air, which can affect its physical properties and reactivity.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, as these can react with the amine functionality.[6]

-

Conditions to Avoid: Keep away from moisture, heat, flames, and sources of ignition.[7]

-

Hazardous Decomposition Products: When subjected to combustion, the compound may decompose to produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[13]

References

- 1. 625454-22-0(3-[(2-methoxyphenyl)methyl]piperidine hydrochloride) | Kuujia.com [kuujia.com]

- 2. This compound [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. fishersci.com [fishersci.com]

- 7. biosynce.com [biosynce.com]

- 8. lookchem.com [lookchem.com]

- 9. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. jubilantingrevia.com [jubilantingrevia.com]

Chiral Piperidines: A Technical Guide to Their Pivotal Role in Modern Drug Discovery

Abstract

The piperidine motif is a cornerstone in medicinal chemistry, present in a significant portion of pharmaceuticals.[1][2] This guide delves into the critical role of chirality within the piperidine scaffold, offering an in-depth exploration for researchers and drug development professionals. We will dissect the strategic advantages of incorporating chiral piperidines, from modulating physicochemical properties to enhancing biological activity and optimizing pharmacokinetic profiles. This document provides a comprehensive overview of stereoselective synthetic strategies, detailed experimental protocols, and an analysis of prominent chiral piperidine-containing drugs, underscoring the profound impact of stereochemistry on therapeutic efficacy and safety.

The Strategic Imperative of Chirality in Piperidine Scaffolds

The six-membered nitrogenous heterocycle, piperidine, is a privileged scaffold in drug design due to its versatile three-dimensional structure and its ability to engage with a wide array of biological targets.[3] When chirality is introduced, the therapeutic potential of piperidine-containing molecules is significantly amplified. The spatial arrangement of substituents on the piperidine ring dictates the molecule's interaction with chiral biological macromolecules like enzymes and receptors, often leading to dramatic differences in pharmacological activity between enantiomers.[4][5]

The introduction of chiral centers into the piperidine ring can confer several key advantages in drug design:[4][6][7]

-

Modulation of Physicochemical Properties: Chirality can influence a molecule's pKa, lipophilicity (logP/logD), and solubility.[3][4] These properties are critical for absorption, distribution, metabolism, and excretion (ADME). The spatial orientation of substituents can affect intramolecular hydrogen bonding and crystal packing, thereby altering key physicochemical parameters.[4]

-

Enhanced Biological Activity and Selectivity: Enantiomers of a chiral drug often exhibit different affinities and efficacies for their biological targets. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or even contribute to off-target effects and toxicity.[4] For instance, the introduction of a methyl group at the 2-position of a piperidine ring in a series of fibrinolysis inhibitors led to a remarkable increase in selectivity over GABAa receptors.[4]

-

Improved Pharmacokinetic (PK) Profile: The stereochemistry of a drug can influence its metabolic fate. Different enantiomers may be metabolized at different rates by chiral enzymes, such as cytochrome P450s, leading to variations in half-life and overall exposure.

-

Reduction of Cardiac hERG Toxicity: The introduction of chiral centers can mitigate off-target effects, such as binding to the hERG potassium channel, which is a common cause of cardiotoxicity.[4][7]

The deliberate incorporation of chirality, while potentially increasing synthetic complexity, is a worthwhile investment due to these profound benefits.[4]

Stereoselective Synthesis of Chiral Piperidines: Strategies and Methodologies

The synthesis of enantiomerically pure piperidines is a central challenge in medicinal chemistry. A variety of powerful strategies have been developed to address this, each with its own strengths and applications.

Asymmetric Catalysis

Asymmetric catalysis is a highly efficient approach for the synthesis of chiral piperidines, often providing high enantioselectivity with low catalyst loadings.

-

Transition Metal Catalysis: Rhodium, ruthenium, and palladium complexes are widely used for the asymmetric hydrogenation of pyridinium salts and other unsaturated precursors.[1] For example, rhodium(I) complexes have been successfully employed in the dearomatization/hydrogenation of fluoropyridines to access all-cis-(multi)fluorinated piperidines.[1] A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate has also been developed to produce 3-substituted tetrahydropyridines with high yield and enantioselectivity.[8]

-

Organocatalysis: Small organic molecules can catalyze stereoselective reactions to form chiral piperidines. Proline and its derivatives are effective catalysts for Mannich-type reactions to produce 2-substituted piperidines.[9] Organocatalytic domino reactions, such as a Michael addition followed by an aminalization, can construct polysubstituted piperidines with multiple stereocenters in a single step.[10]

Chemo-enzymatic Synthesis

This approach combines the advantages of chemical synthesis with the high stereoselectivity of enzymatic transformations. A notable example is the use of an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[11] This method has been applied to the synthesis of antipsychotic drugs like Preclamol and OSU-6162.[11]

Chiral Pool Synthesis

This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids and alkaloids, to construct chiral piperidines.[12][13] For instance, L-pipecolic acid, a derivative of L-lysine, is a common starting material for the synthesis of various 2-substituted piperidine alkaloids.[13]

Experimental Workflow: A Representative Protocol

The following diagram and protocol illustrate a general workflow for the stereoselective synthesis and analysis of a chiral piperidine derivative.

Caption: General experimental workflow for stereoselective piperidine synthesis.

Detailed Protocol: Organocatalytic Asymmetric Synthesis of a Tetrahydropyridine

This protocol describes a representative organocatalytic domino Michael addition/aminalization for the synthesis of a highly functionalized chiral piperidine.[10]

Materials:

-

Aldehyde (1.0 equiv)

-

Nitroolefin (1.5 equiv)

-

O-TMS protected diphenylprolinol catalyst (20 mol%)

-

Toluene (solvent)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (0.2 mmol, 1.0 equiv) and the nitroolefin (0.3 mmol, 1.5 equiv).

-

Dissolve the starting materials in toluene (2.0 mL).

-

Add the O-TMS protected diphenylprolinol catalyst (0.04 mmol, 20 mol%) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired highly functionalized chiral piperidine.

Self-Validation:

-

Reaction Monitoring: Regular TLC analysis ensures the reaction proceeds to completion and allows for the identification of any side products.

-

Structural Confirmation: The purified product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its chemical structure.

-

Stereochemical Analysis: The enantiomeric excess (e.e.) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to validate the stereoselectivity of the catalytic process.

Chiral Piperidines in Approved Drugs: Case Studies

The prevalence of chiral piperidine scaffolds in marketed drugs highlights their therapeutic significance.[4][14][15]

| Drug | Therapeutic Area | Chiral Piperidine Moiety and Its Role |

| Paroxetine | Antidepressant | The (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine core is crucial for its activity as a selective serotonin reuptake inhibitor (SSRI). The specific stereochemistry is essential for high-affinity binding to the serotonin transporter. |

| Risperidone | Antipsychotic | Contains a complex piperidine-containing scaffold. The stereochemistry influences its binding affinity to dopamine D2 and serotonin 5-HT2A receptors. |

| Methylphenidate | ADHD Treatment | The (2R,2'R)-threo-isomer is the active enantiomer, acting as a norepinephrine-dopamine reuptake inhibitor. |

| Niraparib | Anticancer | A poly(ADP-ribose) polymerase (PARP) inhibitor. The chiral 3-substituted piperidine is a key component of the pharmacophore.[8][11] |

Future Perspectives and Conclusion

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. WO2010077798A2 - Stereoselective synthesis of piperidine derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Synthetic Applications of 3-Methoxypiperidine Derivatives

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in over twenty classes of pharmaceuticals and numerous natural alkaloids.[1][2] This guide delves into a specific, high-value subclass: 3-methoxypiperidine derivatives. We will explore the strategic role of the 3-methoxy group in modulating molecular properties and bioactivity, detail state-of-the-art asymmetric synthetic methodologies to access these chiral frameworks, and showcase their application as versatile building blocks in the synthesis of complex, biologically active molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these powerful intermediates in their synthetic programs.

The Strategic Value of the 3-Methoxy Substituent

The utility of the 3-methoxypiperidine core extends beyond simply providing a robust, functionalizable scaffold.[3] The methoxy group at the 3-position introduces distinct electronic and steric properties that medicinal chemists can exploit to fine-tune a molecule's interaction with biological targets and optimize its pharmacokinetic profile.[3][4]

Causality Behind the Choice:

-

Conformational Control: The placement of a substituent at the 3-position significantly influences the conformational equilibrium of the piperidine ring. This control is critical, as the three-dimensional arrangement of a molecule dictates its ability to bind effectively and selectively to chiral biological macromolecules like enzymes and receptors.[5][6] The methoxy group's size and stereoelectronics can favor specific chair conformations, locking the molecule into a bioactive shape.

-

Modulation of Physicochemical Properties: The methoxy group acts as a hydrogen bond acceptor and can subtly alter a molecule's lipophilicity and polarity.[4] This modulation is a key strategy in drug design for improving absorption, distribution, metabolism, and excretion (ADME) parameters, enhancing a compound's "drug-likeness."

-

Metabolic Stability: Compared to a more labile hydroxyl group, the methoxy group offers increased metabolic stability by preventing phase II conjugation reactions, a common route of drug metabolism.

The hydrochloride salt form of 3-methoxypiperidine is often used in synthesis to enhance the compound's stability and solubility in various solvents, making it highly amenable to a wide range of synthetic transformations.[3]

Asymmetric Synthesis: Accessing Enantioenriched Scaffolds

For chiral molecules like 3-substituted piperidines, the biological activity often resides in a single enantiomer.[5] Therefore, developing synthetic routes that provide access to enantiomerically pure compounds is a primary goal of modern organic synthesis.[7] While classical resolution and chiral pool approaches are viable, direct catalytic asymmetric methods offer greater efficiency and elegance.

A significant challenge has been the development of a generally useful asymmetric route to enantioenriched 3-substituted piperidines.[8] A state-of-the-art approach that addresses this challenge is a rhodium-catalyzed asymmetric reductive Heck reaction.[8][9] This method provides 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can be subsequently reduced to the desired piperidines.[9]

Workflow for Rh-Catalyzed Asymmetric Synthesis of 3-Arylpiperidines

Caption: Rh-catalyzed asymmetric route to 3-arylpiperidines.[8]

This process is powerful because the rhodium-catalyzed carbometalation proceeds with high regio- and enantioselectivity, tolerating a wide range of functional groups on the arylboronic acid partner.[8][9]

Table 1: Scope of Rh-Catalyzed Asymmetric Reductive Heck Reaction

Data synthesized from representative examples in the literature.[9][10]

| Arylboronic Acid Substituent | Yield (%) | Enantiomeric Excess (ee, %) |

| 4-MeO-Ph | 85 | 98 |

| 4-F-Ph | 82 | 99 |

| 4-CF3-Ph | 75 | 97 |

| 3-MeO-Ph | 88 | 98 |

| 2-Me-Ph | 71 | 96 |

| 2-Naphthyl | 90 | 99 |

Protocol 1: General Procedure for Asymmetric Reductive Heck Reaction

Warning: This procedure involves flammable solvents and reagents that should be handled in a fume hood with appropriate personal protective equipment. All reactions should be carried out under an inert atmosphere (Nitrogen or Argon).

Materials:

-

[Rh(cod)Cl]₂ (0.025 equiv)

-

Chiral phosphine ligand (e.g., (R,S)-Josiphos) (0.05 equiv)

-

Arylboronic acid (3.0 equiv)

-

Phenyl pyridine-1(2H)-carboxylate (1.0 equiv)

-

Anhydrous 1,4-dioxane

-

Inert atmosphere reaction vessel with stir bar

Methodology:

-

To a flame-dried reaction vessel under an inert atmosphere, add [Rh(cod)Cl]₂ and the chiral ligand.

-

Add anhydrous 1,4-dioxane and stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

-

Add the arylboronic acid, followed by the phenyl pyridine-1(2H)-carboxylate substrate.

-

Heat the resulting mixture to 70 °C and stir for 20-24 hours, monitoring by TLC or LC-MS for completion.

-

Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether (Et₂O).

-

Pass the mixture through a short plug of silica gel, washing with additional Et₂O to ensure full recovery of the product.

-

Concentrate the filtrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel to afford the desired enantioenriched 3-substituted tetrahydropyridine.[9]

-

The subsequent reduction of the tetrahydropyridine to the final piperidine can be achieved under standard hydrogenation conditions (e.g., H₂, Pd/C in methanol).

Core Applications in the Synthesis of Bioactive Molecules

The true value of 3-methoxypiperidine derivatives is realized in their role as key intermediates and chiral building blocks for constructing complex pharmaceutical targets.[5][11][12] The defined stereochemistry of the chiral variants is crucial for achieving selective interaction with their molecular targets.[5]

Caption: Synthetic utility of the 3-methoxypiperidine core.

Key Application Areas:

-

Kinase Inhibitors: Derivatives such as tert-butyl (3R,4S)-3-amino-4-methoxypiperidine-1-carboxylate are vital intermediates for potent and selective Janus kinase (JAK) inhibitors.[5] These drugs are at the forefront of treating inflammatory and autoimmune diseases. The rigid piperidine scaffold with its defined stereochemistry is instrumental in orienting functional groups for optimal binding in the kinase active site.[5]

-

Central Nervous System (CNS) Agents: The piperidine ring is a privileged scaffold for drugs targeting the CNS.[13] The specific substitution pattern of 3-methoxypiperidine derivatives makes them valuable starting materials for compounds targeting neurological disorders.[3] For example, (3R,4R)-3-fluoro-4-methoxypiperidine has been investigated for its potential to modulate neurotransmission.[5]

-

Alkaloid Synthesis: The 3-substituted piperidine motif is common in many natural alkaloids.[14][15] Synthetic access to chiral 3-methoxypiperidine provides a strategic entry point for the total synthesis of these complex and often biologically potent molecules.[14]

Table 2: Examples of Bioactive Scaffolds Derived from 3-Methoxypiperidine Intermediates

| Intermediate Class | Target Scaffold/Drug Class | Therapeutic Area | Key Structural Contribution |

| (3R,4S)-3-Amino-4-methoxypiperidines | Janus Kinase (JAK) Inhibitors | Inflammatory & Autoimmune Diseases | Presents key binding vectors with defined stereochemistry.[5] |

| (3R,4R)-3-Fluoro-4-methoxypiperidines | Neurotransmission Modulators | Neurological Disorders | Provides a rigid scaffold for CNS receptor interaction.[5] |

| 1-(3-methoxypropyl)-4-piperidinamine | Prucalopride Intermediate | Gastrointestinal Disorders | Forms the core piperidine ring of the final drug.[16] |

| 3-Arylpiperidines | Preclamol (Antipsychotic Agent) | Schizophrenia | The 3-arylpiperidine is the core pharmacophore.[8] |

Conclusion and Future Outlook

3-Methoxypiperidine and its derivatives are far more than simple heterocyclic building blocks; they are enabling scaffolds that offer strategic advantages in modern synthetic and medicinal chemistry. The methoxy group provides critical control over conformation, metabolism, and physicochemical properties, while advanced catalytic methods now provide efficient, asymmetric access to the most valuable chiral variants. Their proven utility in constructing complex molecules for diverse therapeutic areas, from inflammation to CNS disorders, ensures their continued importance. Future research will likely focus on developing even more efficient and novel synthetic routes and expanding the application of these versatile derivatives into new classes of therapeutic agents.[17]

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Methoxypiperidine hydrochloride | 688809-94-1 | Benchchem [benchchem.com]

- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Methoxypiperidine | 4045-29-8 | Benchchem [benchchem.com]

- 6. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 10. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lookchem.com [lookchem.com]

- 12. wiley.com [wiley.com]

- 13. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine - Google Patents [patents.google.com]

- 17. news-medical.net [news-medical.net]

Methodological & Application

Application Notes and Protocols: (R)-3-Methoxypiperidine Hydrochloride as a Chiral Building Block in Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Strategic Advantage of Chiral Piperidines in Drug Discovery

The piperidine ring is a foundational scaffold in a multitude of approved pharmaceuticals.[1][2] Introducing chirality to this privileged structure offers a powerful strategy to enhance the pharmacological profile of drug candidates.[1][3] Chiral piperidines, such as (R)-3-methoxypiperidine, can significantly influence a molecule's:

-

Physicochemical Properties: Modulating pKa, logD, and logP to improve solubility and permeability.[1][3][4]

-

Biological Activity and Selectivity: Creating specific three-dimensional arrangements that lead to tighter and more selective binding to biological targets.[1][3][4]

-

Pharmacokinetic Profile: Improving absorption, distribution, metabolism, and excretion (ADME) properties.[1][3][4]

-

Reduced hERG Toxicity: Mitigating the risk of cardiac toxicity, a common hurdle in drug development.[1][3][4]

(R)-3-methoxypiperidine hydrochloride serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system for neurological and psychiatric disorders.[5] Its defined stereochemistry is invaluable for creating enantiomerically pure compounds, which can lead to enhanced efficacy and reduced side effects.[5]

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for successful and safe implementation in a synthetic workflow.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 688809-95-2 | [6] |

| Molecular Formula | C₆H₁₄ClNO | |

| Molecular Weight | 151.63 g/mol | [5] |

| Melting Point | 108-112 °C | |

| Storage Conditions | Room temperature, sealed, dry, inert atmosphere | [5][7] |

Safety and Handling Precautions:

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[6][8] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[6][8] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[6][8] For detailed safety information, always consult the latest Safety Data Sheet (SDS).[6][8][9]

Core Synthetic Application: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The formation of a carbon-nitrogen (C-N) bond to introduce an aryl group onto the piperidine nitrogen is a common and critical transformation in drug synthesis.[10][11] The Buchwald-Hartwig amination is a robust and versatile method for this purpose, even with sterically hindered amines.[10]

Causality Behind Experimental Choices:

-

Catalyst System: The choice of a palladium precatalyst (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is crucial.[10][12] The ligand facilitates the reductive elimination step, which is often rate-limiting, and its steric bulk can promote the desired coupling over side reactions.

-